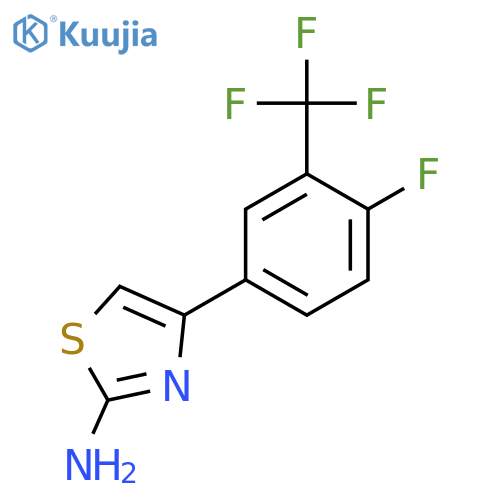Cas no 913686-08-5 (4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine)
4-4-フルオロ-3-(トリフルオロメチル)フェニル-1,3-チアゾール-2-アミンは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、フッ素原子とトリフルオロメチル基を有する芳香環とチアゾール環が結合した構造を持ち、高い電子求引性を示します。その特性から、医薬品や農薬の開発におけるキー中間体としての応用が期待されています。特に、生体活性化合物の設計において、代謝安定性や脂溶性の調整に寄与する可能性があります。また、選択的な反応性を有することから、精密有機合成における多様な変換反応に対応可能です。

913686-08-5 structure
商品名:4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine
CAS番号:913686-08-5
MF:C10H6F4N2S
メガワット:262.226654529572
MDL:MFCD03424582
CID:4789082
PubChem ID:44449842
4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine
- 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
- 4-[4-Fluoro-3-(trifluoromethyl)phenyl]thiazol-2-amine
- BDBM50377370
- 4-(4-Fluoro-3-trifluoromethylphenyl)thiazol-2-yl-amine
- 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine
-
- MDL: MFCD03424582
- インチ: 1S/C10H6F4N2S/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-17-9(15)16-8/h1-4H,(H2,15,16)
- InChIKey: KGPBNLSPHADRDS-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NC(=C1)C1=CC=C(C(C(F)(F)F)=C1)F
計算された属性
- せいみつぶんしりょう: 262.019
- どういたいしつりょう: 262.019
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 364.7±42.0 °C at 760 mmHg
- フラッシュポイント: 174.3±27.9 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1934618-10.0g |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
913686-08-5 | 10g |
$5283.0 | 2023-06-02 | ||
| Enamine | EN300-1934618-0.25g |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
913686-08-5 | 0.25g |
$774.0 | 2023-09-17 | ||
| Enamine | EN300-1934618-0.5g |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
913686-08-5 | 0.5g |
$809.0 | 2023-09-17 | ||
| Enamine | EN300-1934618-10g |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
913686-08-5 | 10g |
$3622.0 | 2023-09-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355199-100mg |
4-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine |
913686-08-5 | 98% | 100mg |
¥19454.00 | 2024-04-25 | |
| Enamine | EN300-1934618-0.1g |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
913686-08-5 | 0.1g |
$741.0 | 2023-09-17 | ||
| Enamine | EN300-1934618-2.5g |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
913686-08-5 | 2.5g |
$1650.0 | 2023-09-17 | ||
| Enamine | EN300-1934618-5.0g |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
913686-08-5 | 5g |
$3562.0 | 2023-06-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355199-1g |
4-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine |
913686-08-5 | 98% | 1g |
¥22118.00 | 2024-04-25 | |
| Fluorochem | 014128-1g |
4-[4-Fluoro-3-(trifluoromethyl)phenyl]thiazol-2-amine |
913686-08-5 | 1g |
£372.00 | 2022-03-01 |
4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine 関連文献
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
913686-08-5 (4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine) 関連製品
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
